5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a phthalazine core, a sulfonamide group, and a pyridine moiety, making it a versatile molecule for different chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine core, the introduction of the chlorophenyl group, and the attachment of the sulfonamide and pyridine moieties. Common synthetic routes may involve:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides and amines.
Incorporation of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 5-{4-[(3-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
The uniqueness of 5-{4-[(3-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-[4-(3-chloroanilino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O2S/c1-18-12-13-19(15-25(18)36(34,35)30-17-22-8-4-5-14-29-22)26-23-10-2-3-11-24(23)27(33-32-26)31-21-9-6-7-20(28)16-21/h2-16,30H,17H2,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAIQTPCEPIFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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